molecular formula C25H21ClN2O3S B11708271 ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11708271
M. Wt: 465.0 g/mol
InChI Key: CYMQXEJLWJMSSR-KUXVMBIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes:

  • 4-Chlorobenzylidene at position 2.
  • 7-Methyl and 3-oxo groups on the pyrimidine ring.
  • 5-[(E)-2-Phenylethenyl] substituent.
  • Ethyl carboxylate at position 4.

Properties

Molecular Formula

C25H21ClN2O3S

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21ClN2O3S/c1-3-31-24(30)22-16(2)27-25-28(20(22)14-11-17-7-5-4-6-8-17)23(29)21(32-25)15-18-9-12-19(26)13-10-18/h4-15,20H,3H2,1-2H3/b14-11+,21-15+

InChI Key

CYMQXEJLWJMSSR-KUXVMBIOSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3’-Ethoxycarbonylstyryl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (DHPM Intermediate)

The Biginelli reaction forms the DHPM scaffold by condensing cinnamaldehyde (trans-β-arylacrolein), ethyl acetoacetate, and thiourea under acidic conditions.

Procedure :

  • A mixture of cinnamaldehyde (5 mmol), ethyl acetoacetate (5 mmol), thiourea (7.5 mmol), and NH₄Cl (0.8 mmol) is heated at 100°C for 3 h.

  • Post-reaction, the mixture is cooled, washed with cold water, and recrystallized from ethanol to yield the DHPM as pale-yellow crystals (Yield: 72–78%).

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 1.15 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 5.20 (s, 1H, C₄-H), 6.70–7.80 (m, 9H, Ar-H and CH=CH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Cyclization to Ethyl 7-Methyl-3-Oxo-5-[(E)-2-Phenylethenyl]-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

The DHPM intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine core.

Procedure :

  • DHPM (1 mmol) and ethyl chloroacetate (1 mL, 90 mmol) are heated at 110–115°C for 30 min.

  • The precipitate is filtered, washed with EtOAc, and neutralized with NH₃/EtOH to yield the cyclized product as off-white crystals (Yield: 65–70%).

Key Characterization :

  • ¹³C NMR (CDCl₃) : δ 14.1 (CH₂CH₃), 21.8 (CH₃), 61.5 (OCH₂), 122.5–140.2 (Ar-C and C=C), 165.2 (C=O).

  • HRMS (ESI) : m/z calcd. for C₂₁H₁₉N₂O₃S [M+H]⁺: 387.1118; found: 387.1121.

Knoevenagel Condensation for 4-Chlorobenzylidene Functionalization

The thiazolopyrimidine is condensed with 4-chlorobenzaldehyde to introduce the arylidene group at position 2.

Procedure :

  • A mixture of thiazolopyrimidine (1 mmol), 4-chlorobenzaldehyde (1.2 mmol), and ammonium acetate (2 mmol) in glacial acetic acid is refluxed for 6 h.

  • The product is extracted with chloroform, dried over Na₂SO₄, and recrystallized from benzene/hexane (Yield: 82–87%).

Key Characterization :

  • UV-Vis (EtOH) : λₘₐₓ 328 nm (π→π* transition of conjugated enone).

  • X-ray Diffraction : Confirms E-configuration of the benzylidene group (C2=C bond length: 1.34 Å).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Advantages
DHPM FormationNH₄Cl, 100°C, 3 h72–78Eco-friendly catalyst, short reaction time
CyclizationEthyl chloroacetate, 110–115°C65–70High regioselectivity, minimal byproducts
KnoevenagelNH₄OAc, HOAc, reflux82–87Mild conditions, excellent E-selectivity

Mechanistic Insights

Biginelli Reaction Mechanism

The reaction proceeds via imine formation between cinnamaldehyde and thiourea, followed by nucleophilic attack by ethyl acetoacetate’s enol to form the dihydropyrimidine ring. The styryl group’s E-configuration is retained due to the reaction’s thermodynamic control.

Cyclization to Thiazolopyrimidine

Ethyl chloroacetate reacts with the thione group of DHPM, facilitating nucleophilic displacement to form the thiazole ring. The reaction’s exothermic nature ensures rapid cyclization.

Knoevenagel Condensation

The methylene group adjacent to the thiazole’s carbonyl undergoes deprotonation, enabling aldol-like condensation with 4-chlorobenzaldehyde. Ammonium acetate acts as a mild base, promoting enolate formation without over-oxidation.

Challenges and Troubleshooting

  • Styryl Group Isomerization : Prolonged heating during the Biginelli step may lead to Z/E isomerization. Maintaining temperatures ≤100°C preserves E-configuration.

  • Byproduct Formation : Excess ethyl chloroacetate in cyclization generates ethyl glycolate derivatives. Stoichiometric control (1:1.1 ratio) minimizes this.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) in Knoevenagel steps improve arylidene yield but complicate purification. Benzene/hexane recrystallization ensures purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Structural Characteristics

The molecular formula of ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is C25H21ClN2O3S. It has a molecular weight of approximately 464.97 g/mol. The compound features a thiazolo-pyrimidine core structure that contributes to its biological activity.

Spectroscopic Data

Spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize this compound. For instance, the NMR spectrum reveals distinct peaks corresponding to different hydrogen environments within the molecule, aiding in the confirmation of its structure .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of thiazolo-pyrimidines have been reported to target specific cancer pathways effectively .

Antimicrobial Properties

Another promising application of this compound is in the field of antimicrobial therapy. Studies suggest that thiazolo-pyrimidine derivatives can demonstrate antibacterial and antifungal activities. The presence of the chlorobenzylidene moiety enhances the compound's ability to penetrate microbial membranes, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Emerging research indicates that compounds with thiazolo-pyrimidine structures may possess neuroprotective effects. They are being investigated for their potential to mitigate neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival . This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Study on Anticancer Activity

A study published in Archiv der Pharmazie explored the synthesis and biological evaluation of thiazolo-pyrimidine derivatives. The results demonstrated that these compounds exhibited potent anticancer activity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of tumor growth .

Clinical Trials for Neuroprotection

Another significant investigation involved a clinical trial assessing the neuroprotective effects of a related thiazolo-pyrimidine compound on patients with early-stage Alzheimer's disease. The trial reported improvements in cognitive function and a reduction in neuroinflammatory markers, suggesting potential therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

Key structural differences among analogues lie in the benzylidene substituent (position 2), the aryl/vinyl group at position 5, and the carboxylate ester (position 6). Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name / ID Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Compound A 4-Chlorobenzylidene (E)-2-Phenylethenyl 490.98* Under investigation N/A
Compound B 2,4-Dimethoxybenzylidene (E)-2-Phenylethenyl 507.56 Anticancer (in vitro)
Compound C 2,4,6-Trimethoxybenzylidene Phenyl 549.58 Anti-inflammatory
Compound D 4-Cyanobenzylidene (5-Methylfuran-2-yl) 403.42 Antimicrobial
Compound E 2-Nitrobenzylidene 3,4-Dimethoxyphenyl 509.53 Not reported

*Calculated molecular weight based on formula C₂₆H₂₁ClN₂O₃S.

Key Observations:
  • Electron-Withdrawing vs. Nitro groups (e.g., Compound E) may increase reactivity but reduce solubility .
  • Position 5 Modifications :
    • Compound D ’s 5-methylfuran-2-yl group introduces heterocyclic diversity, enhancing antimicrobial activity .
    • Compound A ’s (E)-2-phenylethenyl substituent may improve π-π stacking interactions in enzyme binding pockets.

Pharmacological Activity

Table 2: Reported Bioactivities of Selected Analogues
Compound Activity IC₅₀ / MIC (μM) Mechanism Reference
B Anticancer 12.5 (MCF-7) Topoisomerase inhibition
C Anti-inflammatory 8.9 (COX-2) COX-2 selectivity
D Antimicrobial 25 (S. aureus) Membrane disruption

Physicochemical and Crystallographic Properties

  • Crystal Packing :
    • Compound C exhibits a flattened boat conformation in the thiazolopyrimidine ring, with intermolecular C–H···O hydrogen bonds stabilizing its structure .
    • Compound A ’s 4-chloro group may enhance halogen bonding (C–Cl···π interactions), improving crystallinity compared to methoxy analogues .
  • Solubility: Ethyl carboxylate esters (common in all compounds) confer moderate lipid solubility, but Compound D’s cyano group reduces logP, enhancing aqueous solubility .

Biological Activity

Ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, synthesizing relevant findings from diverse sources.

Molecular Characteristics

  • Molecular Formula : C23H18ClN3O5S
  • Molecular Weight : 483.9 g/mol
  • IUPAC Name : this compound

The compound features a thiazolo-pyrimidine core structure with various substituents that enhance its biological activity. The presence of a conjugated system may contribute significantly to its interaction with biological targets .

Structural Features

FeatureDescription
Thiazolo-Pyrimidine CoreCentral structure facilitating biological activity
4-Chlorobenzylidene GroupEnhances lipophilicity and receptor binding
Phenylethenyl MoietyPotentially increases anticancer activity

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies employing molecular docking techniques have shown that the compound can effectively bind to specific receptors involved in tumor growth and proliferation .

The proposed mechanism involves:

  • Inhibition of Cell Proliferation : The compound may disrupt signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : Interaction with apoptotic pathways promotes programmed cell death in malignant cells.
  • Targeting Specific Enzymes : The compound binds to enzymes critical for cancer metabolism, leading to reduced energy supply for tumor growth.

Comparative Analysis with Similar Compounds

A comparison of related compounds highlights the unique structural features of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 7-methyl-3-oxo-5-(4-bromophenyl)-thiazolo[3,2-a]pyrimidineContains bromophenyl groupAntitumor activity reported
Ethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineSimilar benzaldehyde substitutionPotentially active against cancer cells
Ethyl 5-(4-methoxyphenyl)thiazolo[3,2-a]pyrimidineMethoxy substitution on phenyl ringExhibits antimicrobial properties

This table illustrates how the unique combination of substituents in the target compound may enhance selectivity and efficacy compared to structurally similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity Study : A study demonstrated that the compound effectively inhibited proliferation in various cancer cell lines through apoptosis induction mechanisms .
  • Molecular Docking Studies : Computational studies revealed strong binding affinities to targets involved in cancer progression, suggesting potential as a lead compound for drug development .
  • Comparative Efficacy Research : Research comparing this compound with other thiazolopyrimidine derivatives indicated superior efficacy in inhibiting specific cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this thiazolopyrimidine derivative?

Answer: The compound is typically synthesized via a multi-step condensation reaction. A representative method involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with chloroacetic acid, substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1) for 8–10 hours. Post-reaction, the crude product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2) to yield crystalline material suitable for structural analysis . Optimization of reaction time, temperature, and stoichiometric ratios of reagents is critical for achieving yields >75%.

Advanced: How can discrepancies in crystallographic data for structurally analogous compounds be resolved?

Answer: Discrepancies in reported crystallographic parameters (e.g., R-factors, unit cell dimensions) often arise from variations in data collection conditions (e.g., temperature, radiation source) or refinement protocols. For example:

  • reports an R-factor of 0.044 at 293 K, while shows R = 0.058 at 296 K.
  • Data-to-parameter ratios also vary (13.2 in vs. 17.1 in ).

To resolve contradictions, researchers should:

  • Re-analyze raw diffraction data using uniform refinement software (e.g., SHELXL).
  • Validate hydrogen bonding patterns and intermolecular interactions (e.g., C–H···O bifurcated bonds in ) to confirm packing motifs.
  • Cross-reference thermal displacement parameters (Ueq) to identify potential disorder or solvent effects .

Basic: What spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

Answer: Key methods include:

  • Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration, dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings in ), and puckering of the pyrimidine ring.
  • <sup>1</sup>H/<sup>13</sup>C NMR: Assigns protons and carbons, with characteristic shifts for vinyl groups (δ ~6.5–7.5 ppm) and ester carbonyls (δ ~165–170 ppm).
  • IR spectroscopy: Confirms carbonyl stretches (ν ~1700 cm<sup>-1</sup> for ester and ketone groups) .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer: Systematic optimization involves:

  • Solvent screening: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while acetic acid promotes cyclization.
  • Catalyst exploration: Substituent-dependent Lewis acids (e.g., ZnCl2) could accelerate imine formation.
  • Temperature gradients: Stepwise heating (e.g., 80°C for imine condensation, 110°C for cyclization) minimizes side reactions.
  • Purification: Gradient recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH2Cl2/MeOH) isolates stereoisomers .

Basic: What role does stereochemistry (E/Z configuration) play in the compound’s bioactivity?

Answer: The (2E) and (E)-styryl configurations are critical for π-π stacking interactions with biological targets (e.g., enzyme active sites). For example:

  • The 4-chlorobenzylidene group’s planar geometry ( ) enhances binding to hydrophobic pockets.
  • Stereochemical deviations (e.g., Z-isomers) may reduce activity due to steric clashes, as seen in related thiazolopyrimidines .

Advanced: What computational approaches validate the compound’s electronic properties and reactivity?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer potential.
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carbonyl carbons).
  • Correlate experimental UV-Vis spectra (λmax ~300–400 nm) with TD-DFT results to confirm π→π* transitions .

Basic: What pharmacological mechanisms are hypothesized for this compound class?

Answer: Thiazolopyrimidines are explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The 4-chlorophenyl and styryl groups may:

  • Inhibit ATP-binding in kinases via competitive binding.
  • Disrupt bacterial membrane integrity through hydrophobic interactions.
  • Modulate COX-2 activity via allosteric effects, as suggested for structurally similar derivatives .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical stability?

Answer: SCXRD data (e.g., and ) reveal:

  • C–H···O hydrogen bonds (2.5–3.0 Å) form chains along the c-axis, enhancing thermal stability.
  • π-π stacking (3.5–4.0 Å) between aromatic rings contributes to melting points >400 K.
  • Solvent inclusion (e.g., DMF in ) may reduce melting points by disrupting packing efficiency. Stability studies under humidity/temperature gradients are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.